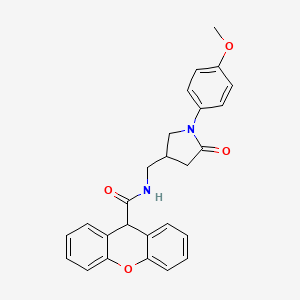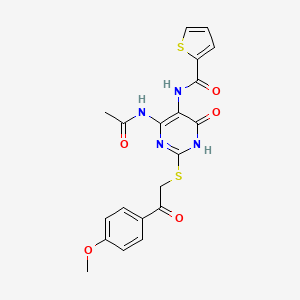![molecular formula C18H13ClF3N5O2 B2435877 3-chloro-N-{2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitrovinyl}aniline CAS No. 400079-88-1](/img/structure/B2435877.png)
3-chloro-N-{2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitrovinyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-N-{2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitrovinyl}aniline” is a complex organic molecule that contains several functional groups, including an aniline group, a triazole ring, a nitrovinyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring, for example, is a five-membered ring containing two nitrogen atoms and three carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the aniline group might make this compound somewhat basic .科学的研究の応用
Cyclopalladation of Aniline Derivatives
The cyclopalladation process of aniline derivatives, including meta-toluidine analogues, is a critical area of study. Specifically, the reactivity of various aniline compounds with palladium(II) acetate and trifluoroacetic acid has been explored, leading to the formation of corresponding complexes. The investigation underscores the influence of steric and electronic factors in the cyclopalladation of these compounds (Mossi, Klaus, & Rys, 1992).
Rhenium Coordination Chemistry
Research into the coordination chemistry of rhenium has led to the development of potentially N3O tetradentate ligands, designed to coordinate rhenium cores in various oxidation states. The reactivity of these ligands with rhenium(I) and rhenium(V) cores has been extensively studied, highlighting the complex formation and structural stability, which are essential for biomedical applications (Wang et al., 2017).
Photoluminescent Copper(I) Complexes
Development of Photoluminescent Copper(I) Complexes
A series of heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands have been prepared. These complexes exhibit intriguing photoluminescence properties, ranging from yellow to red-orange, with modest quantum yields. The photophysical properties of these complexes, such as emission energy and oxidation potential, vary with the nature of the substituents and have been meticulously characterized, offering insights into their potential applications in optical and electronic devices (Manbeck, Brennessel, & Eisenberg, 2011).
Antimicrobial Activity of 1,2,4-Triazoles
Synthesis and Antimicrobial Properties
The synthesis of 1,2,4-triazole derivatives and their antimicrobial properties has been a focus of research. These compounds have demonstrated significant antibacterial and antifungal activities, showcasing their potential as therapeutic agents in combating microbial infections (Roy, Desai, & Desai, 2005).
作用機序
将来の方向性
特性
IUPAC Name |
3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O2/c1-11-5-7-14(8-6-11)26-16(24-25-17(26)18(20,21)22)15(27(28)29)10-23-13-4-2-3-12(19)9-13/h2-10,23H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDAXUGFFWWDD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C\NC3=CC(=CC=C3)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1-Methylpiperidin-3-yl)methyl]aniline](/img/structure/B2435798.png)

![N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2435801.png)
![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B2435802.png)
![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2435805.png)
![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopropyl]piperidine-1-carboxylate](/img/structure/B2435808.png)
![5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2435809.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2435811.png)

![Methyl 4-(2-(isopropylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B2435814.png)

